N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 898432-07-0
VCID: VC6370562
InChI: InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-9-21(31-4)10-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
SMILES: CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C
Molecular Formula: C24H32N4O3
Molecular Weight: 424.545

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

CAS No.: 898432-07-0

Cat. No.: VC6370562

Molecular Formula: C24H32N4O3

Molecular Weight: 424.545

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide - 898432-07-0

Specification

CAS No. 898432-07-0
Molecular Formula C24H32N4O3
Molecular Weight 424.545
IUPAC Name N'-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-9-21(31-4)10-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Standard InChI Key XCSUSPVQMGGGOU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C

Introduction

The compound N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic molecule characterized by its intricate structure, which combines aromatic and heterocyclic components. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including interactions with biological targets such as receptors or enzymes.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. While specific details for this exact compound are not readily available in the provided results, similar molecules are synthesized via:

  • Amide Bond Formation: Reacting an amine derivative (e.g., 3,4-dimethylphenylamine) with a carboxylic acid or acid chloride derivative.

  • Piperazine Functionalization: Incorporating the piperazine moiety through alkylation or reductive amination.

  • Methoxy Group Introduction: Typically achieved via methylation of a phenol precursor.

Potential Applications

This compound's structural features suggest it may have applications in:

  • Pharmacology: The combination of aromatic groups, piperazine, and amide functionalities is common in drug design for targeting receptors like dopamine or serotonin transporters.

  • Biological Activity Screening: Similar compounds have been evaluated for antioxidant, anti-inflammatory, or neuroprotective properties.

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., amide C=O stretching).

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms if single crystals are available.

Related Compounds

Similar compounds with piperazine and aromatic substituents have been studied for their biological activities:

  • Piperazine derivatives are known to interact with monoamine transporters (e.g., dopamine or norepinephrine transporters) .

  • Methoxyphenyl-containing molecules often exhibit antioxidant or radical-scavenging properties .

Data Table: Key Characteristics

PropertyValue/Description
Molecular FormulaC24_{24}H32_{32}N4_{4}O2_{2}
Functional GroupsAmides, Methoxy, Piperazine
Synthetic ChallengesMulti-step synthesis involving selective functionalization
Analytical TechniquesNMR, IR, MS, X-ray Crystallography
Potential ApplicationsPharmacological agents, receptor modulators

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